molecular formula C16H14N4O3 B2894070 N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine CAS No. 51687-12-8

N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine

Cat. No. B2894070
CAS RN: 51687-12-8
M. Wt: 310.313
InChI Key: HVWSIKMVMCBTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine (ENQ) is a synthetic compound that belongs to the quinazoline family. It is used in scientific research for its potential pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of quinazoline derivatives, including compounds similar to "N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine," involves multi-step chemical reactions that result in compounds exhibiting potential biological activities. These synthetic methodologies are crucial for developing pharmacologically active compounds. One example is the rapid synthesis of "N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine," which has shown potential biological activities in medicine. This compound is synthesized from commercially available intermediates through substitution, nucleophilic substitution reaction, and reduction reactions, demonstrating the importance of synthetic chemistry in the development of new therapeutic agents (Ouyang et al., 2016).

Biological Activities and Applications

  • Quinazoline derivatives have been extensively studied for their biological activities, including their roles as kinase inhibitors, which are crucial in cancer therapy. For example, "ZD6474" is a potent inhibitor of vascular endothelial growth factor signaling and angiogenesis, demonstrating the therapeutic potential of quinazoline derivatives in inhibiting tumor growth (Wedge et al., 2002).

  • Additionally, quinazoline derivatives have been evaluated for their antimicrobial, antileishmanial, and antimalarial activities, indicating their broad spectrum of potential therapeutic applications. Compounds like "3-methyl-2-(p-tolyl) quinazolin-4(3H)-one" have been synthesized and characterized, demonstrating significant inhibition efficiencies against corrosion, which could be indirectly related to their biological activity profiles (Errahmany et al., 2020).

Material Science and Other Applications

  • Quinazoline derivatives have also been explored for their applications in optoelectronic materials. These compounds, including functionalized quinazolines and pyrimidines, show significant potential in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility of quinazoline derivatives beyond biomedical applications (Lipunova et al., 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-13-6-3-11(4-7-13)19-16-14-9-12(20(21)22)5-8-15(14)17-10-18-16/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWSIKMVMCBTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323685
Record name N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine

CAS RN

51687-12-8
Record name N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.